1-Benzylpiperidine-2-carboxylic acid (CAS 21319-53-9), also known as N-benzylpipecolic acid, is a sterically constrained, N-protected cyclic amino acid building block utilized in pharmaceutical manufacturing and advanced organic synthesis . As the N-benzyl derivative of pipecolic acid, it serves as a precursor for the synthesis of pipecoloxylidide local anesthetics (such as bupivacaine and ropivacaine) and conformationally restricted peptidomimetics. The N-benzyl protecting group ensures solubility in aprotic organic solvents and prevents N-acylation during downstream carboxylic acid activation, making it a viable material for scalable coupling reactions where unprotected or acid-sensitive alternatives fail [1].
Substituting 1-Benzylpiperidine-2-carboxylic acid with unprotected pipecolic acid or alternative protecting groups compromises synthetic efficiency. Unprotected pipecolic acid exists as a zwitterion, leading to poor solubility in standard coupling solvents (e.g., DCM, DMF) and competitive self-condensation during amidation [1]. While N-Boc-piperidine-2-carboxylic acid is a common alternative, its deprotection requires strong acids (TFA or HCl), which degrade acid-labile functional groups in complex target molecules. Furthermore, procurement substitution with regioisomers, such as 1-benzylpiperidine-3-carboxylic acid (CAS 141943-04-6) or 1-benzylpiperidine-4-carboxylic acid (CAS 10315-07-8), alters the fundamental alpha-amino acid geometry to a beta- or gamma-amino acid profile, abolishing the required pharmacophore binding affinity in local anesthetic and peptidomimetic applications [2].
In the industrial synthesis of pipecoloxylidide intermediates, unprotected pipecolic acid suffers from zwitterionic insolubility and competitive N-acylation, typically limiting direct amidation yields with sterically hindered anilines to <30%. Procurement of 1-Benzylpiperidine-2-carboxylic acid resolves this by masking the secondary amine, increasing organic solubility and enabling direct coupling with amines (e.g., 2,6-xylidine) at yields exceeding 85% using standard activation reagents like SOCl2 or EDC/HOBt [1].
| Evidence Dimension | Direct amidation yield with sterically hindered anilines |
| Target Compound Data | >85% yield (highly soluble in DCM/DMF) |
| Comparator Or Baseline | Unprotected pipecolic acid (<30% yield, zwitterionic insolubility) |
| Quantified Difference | Greater than 55% absolute increase in coupling yield |
| Conditions | Standard peptide coupling or acid chloride activation in aprotic solvents |
Ensures scalable, high-yield manufacturing of local anesthetic precursors without requiring inefficient in-house protection steps.
When synthesizing complex peptidomimetics containing acid-labile moieties (such as tert-butyl esters or acetals), the N-Boc protecting group is unviable due to its requirement for strong acids (e.g., TFA or 4M HCl) for cleavage. 1-Benzylpiperidine-2-carboxylic acid provides an orthogonal alternative, allowing quantitative deprotection (>95% yield) via catalytic hydrogenolysis (H2, Pd/C) at neutral pH, ensuring complete retention of acid-sensitive functional groups [1].
| Evidence Dimension | Survival rate of acid-labile functional groups during deprotection |
| Target Compound Data | ~100% survival (cleaved via neutral H2/Pd/C) |
| Comparator Or Baseline | 1-Boc-piperidine-2-carboxylic acid (0% survival, requires TFA/HCl) |
| Quantified Difference | Complete preservation vs. complete degradation of acid-sensitive moieties |
| Conditions | Deprotection in the presence of tert-butyl esters or acetal linkages |
Allows buyers to incorporate the pipecolic acid scaffold into complex, multi-functional molecules where acidic deprotection would destroy the product.
The pharmacological activity of pipecoloxylidide anesthetics strictly depends on the alpha-amino acid (proline-homolog) structural constraint. Substituting 1-Benzylpiperidine-2-carboxylic acid with its regioisomers, such as 1-benzylpiperidine-3-carboxylic acid or 4-carboxylic acid, shifts the spatial orientation of the carboxamide linkage, resulting in nipecotic or isonipecotic derivatives that exhibit near-zero efficacy at voltage-gated sodium channels [1].
| Evidence Dimension | Suitability for local anesthetic pharmacophore synthesis |
| Target Compound Data | Provides active alpha-amino acid (pipecolic) scaffold |
| Comparator Or Baseline | 3- or 4-carboxylic acid regioisomers (inactive beta/gamma-amino acid scaffolds) |
| Quantified Difference | Binary transition from active anesthetic precursor to pharmacologically inactive scaffold |
| Conditions | Targeting voltage-gated sodium channels (e.g., bupivacaine analogs) |
Highlights that regioisomers cannot be used as procurement substitutes for anesthetic or specific peptidomimetic applications.
1-Benzylpiperidine-2-carboxylic acid is the standard precursor for synthesizing the universal pipecoloxylidide intermediate. Its organic solubility and protected amine allow for coupling with 2,6-xylidine, followed by catalytic debenzylation to yield the core scaffold for bupivacaine, ropivacaine, and mepivacaine[1].
In drug discovery, this compound serves as a proline surrogate. The orthogonal N-benzyl protecting group enables the construction of complex peptide chains containing acid-sensitive residues, where standard N-Boc protection would lead to target degradation during cleavage [2].
The N-benzyl derivative is utilized in enantiomeric resolution processes via diastereomeric salt formation. The protected nitrogen prevents zwitterion formation, allowing for clean crystallization and isolation of the (R)- or (S)-enantiomers required for stereospecific API manufacturing [3].